molecular formula C8H14N4O3 B13881152 6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione

6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione

Cat. No.: B13881152
M. Wt: 214.22 g/mol
InChI Key: QGLTVGNRVMTLJG-UHFFFAOYSA-N
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Description

6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione typically involves the reaction of 2,4-dimethyl-1,2,4-triazine-3,5-dione with 3-aminopropanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane (DCM). The reaction mixture is cooled initially and then allowed to warm to room temperature over a period of time to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The triazine ring can interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,2,4-triazine-3,5-dione: Lacks the hydroxypropylamino group, resulting in different chemical properties.

    6-(3-Hydroxypropylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a pyrimidine ring instead of a triazine ring.

Uniqueness

6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione is unique due to the presence of both the hydroxypropylamino group and the triazine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

6-(3-hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H14N4O3/c1-11-7(14)6(9-4-3-5-13)10-12(2)8(11)15/h13H,3-5H2,1-2H3,(H,9,10)

InChI Key

QGLTVGNRVMTLJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)NCCCO

Origin of Product

United States

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